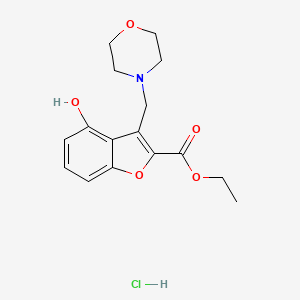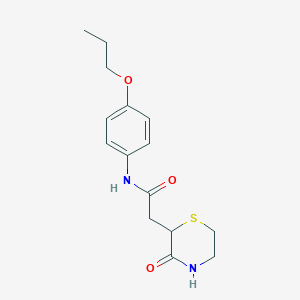
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide, also known as DICM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DICM is a small molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide may be able to alter gene expression patterns in cancer cells, leading to cell death. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has several advantages for laboratory experiments, including its small molecular size and ease of synthesis. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide in laboratory experiments. For example, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be cytotoxic at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. One area of interest is the development of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another potential direction is the investigation of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide and to explore its potential applications in other areas of scientific research, such as inflammation and pain management.
Synthesemethoden
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 3,4-dihydro-1H-isochromene in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been investigated for its potential anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-6-14(7-9-15)18(20)19-12-17-16-5-3-2-4-13(16)10-11-22-17/h2-9,17H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYIGHFRVRPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)


![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)

![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


